molecular formula C13H19NO3S B2863466 H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH CAS No. 53599-14-7

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH

Cat. No.: B2863466
CAS No.: 53599-14-7
M. Wt: 269.36
InChI Key: UPOPBNWZZMNQAD-NSHDSACASA-N
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Description

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of cysteine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH typically involves the protection of the cysteine thiol group, followed by the introduction of the beta,beta-dimethyl group. The p-methoxybenzyl (pmeobzl) group is then attached to the cysteine residue. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The p-methoxybenzyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the free thiol group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its role in protein folding and stability.

    Industry: Used in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves its interaction with specific molecular targets. The beta,beta-dimethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The p-methoxybenzyl group can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-acetylcysteine: Known for its antioxidant properties.

    S-methylcysteine: Studied for its role in metabolic pathways.

    L-cysteine: A naturally occurring amino acid with various biological functions.

Uniqueness

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is unique due to its specific structural modifications, which can impart distinct chemical and biological properties compared to other cysteine derivatives.

Properties

IUPAC Name

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOPBNWZZMNQAD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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